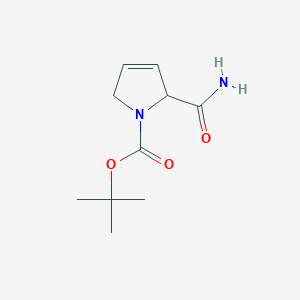![molecular formula C17H22F6O2 B14089755 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]-](/img/structure/B14089755.png)
2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propenone group, a hydroxy group, and two cyclohexyl groups each substituted with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- typically involves multi-step organic reactions. One common method includes the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the propenone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The propenone group can be reduced to form a saturated ketone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclohexyl compounds .
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propen-1-one, 1,1’- (1,4-phenylene)bis [3-hydroxy-]
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
The uniqueness of 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- lies in its trifluoromethyl-substituted cyclohexyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C17H22F6O2 |
|---|---|
Molekulargewicht |
372.34 g/mol |
IUPAC-Name |
(Z)-3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H22F6O2/c18-16(19,20)12-5-1-10(2-6-12)14(24)9-15(25)11-3-7-13(8-4-11)17(21,22)23/h9-13,24H,1-8H2/b14-9- |
InChI-Schlüssel |
XMSMUEFAEPALBC-ZROIWOOFSA-N |
Isomerische SMILES |
C1CC(CCC1/C(=C/C(=O)C2CCC(CC2)C(F)(F)F)/O)C(F)(F)F |
Kanonische SMILES |
C1CC(CCC1C(=CC(=O)C2CCC(CC2)C(F)(F)F)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)


![Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester](/img/structure/B14089699.png)

![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089716.png)
![4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid](/img/structure/B14089717.png)
![4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)

![methyl 4-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaen-2-yl)benzoate](/img/structure/B14089730.png)

![6-hydroxy-3-methyl-7-octyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14089732.png)
![2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B14089739.png)
